2,2,4,5-Tetramethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61868-45-9 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2,2,4,5-tetramethylheptane |

InChI |

InChI=1S/C11H24/c1-7-9(2)10(3)8-11(4,5)6/h9-10H,7-8H2,1-6H3 |

InChI Key |

MPDBIZNQOUSUIN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)CC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

2,2,4,5-Tetramethylheptane physical properties

An In-depth Technical Guide to the Physical Properties of 2,2,4,5-Tetramethylheptane

Introduction

This compound is a saturated, branched-chain alkane with the molecular formula C₁₁H₂₄. As a member of the hydrocarbon family, its physical properties are dictated by the relatively weak intermolecular van der Waals forces. Understanding these properties is crucial for its application in various fields, including fuel science, lubrication technology, and as a non-polar solvent in chemical synthesis. This guide provides a comprehensive overview of the known and estimated physical properties of this compound, the scientific principles governing these properties, and the experimental methodologies used for their determination.

Molecular and Structural Properties

The arrangement of atoms in this compound significantly influences its physical characteristics. Its structure consists of a seven-carbon (heptane) backbone with four methyl (CH₃) groups attached at the 2, 2, 4, and 5 positions.

-

Molecular Formula: C₁₁H₂₄[1]

-

Molecular Weight: 156.31 g/mol [1]

-

CAS Number: 61868-45-9[1]

-

Synonyms: Heptane, 2,2,4,5-tetramethyl-

The high degree of branching in its structure is a key determinant of its boiling point and melting point when compared to its linear isomer, n-undecane, or other less branched isomers.

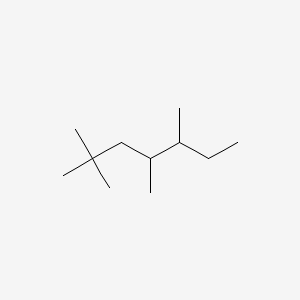

Caption: 2D skeletal structure of this compound.

Core Physical Properties

Direct experimental data for this compound is not extensively reported in publicly available literature. Therefore, some properties are estimated based on the known values of its isomers and established principles of physical organic chemistry. For comparison, data for the closely related isomer, 2,4,5,5-tetramethylheptane, is included.

| Property | This compound | 2,4,5,5-Tetramethylheptane (Isomer) |

| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol | 156.31 g/mol |

| Boiling Point | ~175-178 °C (estimated) | 177 °C[2] |

| Melting Point | Not available | Not available |

| Density | ~0.76 g/mL (estimated at 20°C) | 0.759 g/mL[2] |

| Refractive Index | ~1.426 (estimated at 20°C) | 1.426[2] |

| Solubility in Water | Insoluble | Insoluble |

| Solubility in Organic Solvents | Soluble | Soluble |

In-Depth Analysis of Physical Properties

Boiling Point

The boiling point of an alkane is primarily determined by the strength of the intermolecular London dispersion forces, which are influenced by the molecule's surface area and polarizability. For alkanes with the same molecular weight, increased branching leads to a more compact, spherical shape, reducing the surface area available for intermolecular contact. This weakens the dispersion forces, resulting in a lower boiling point compared to their straight-chain counterparts.[3]

For this compound, its boiling point is estimated to be in the range of 175-178°C. This is comparable to its isomer 2,4,5,5-tetramethylheptane (177°C), which has a similar degree of branching.[2] The subtle differences in the placement of the methyl groups between these two isomers are expected to have a minor impact on their overall molecular shape and surface area, hence the similar boiling points.

Melting Point

The melting point of alkanes is influenced not only by intermolecular forces but also by how efficiently the molecules can pack into a crystal lattice. Symmetrical molecules tend to have higher melting points because they can form more ordered and stable crystal structures. Predicting the melting point of branched alkanes can be complex. While increased branching generally lowers the boiling point, it can either increase or decrease the melting point depending on the effect on crystal packing. No experimental melting point data is readily available for this compound. Given its C₁₁ structure, it is expected to be a liquid at room temperature.

Density

Alkanes are non-polar and less dense than water. The density of liquid alkanes generally increases with molecular weight. For isomers, more compact, branched structures tend to have slightly lower densities than their linear counterparts, although this is not a strict rule. The estimated density of this compound is approximately 0.76 g/mL, which is consistent with the experimental value of its isomer, 2,4,5,5-tetramethylheptane (0.759 g/mL).[2]

Solubility

The principle of "like dissolves like" governs the solubility of alkanes. As non-polar molecules, alkanes are virtually insoluble in polar solvents like water.[4][5] This is because the energy required to break the strong hydrogen bonds between water molecules is not compensated by the weak van der Waals forces that would form between alkane and water molecules.[3] Conversely, this compound is expected to be readily soluble in non-polar organic solvents such as benzene, toluene, hexane, and diethyl ether.[4][5] In these cases, the intermolecular forces in both the solute and the solvent are of a similar type and magnitude (London dispersion forces), allowing for easy mixing.[3]

Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic physical property that is dependent on temperature and the wavelength of light used for measurement.[6] For liquids, it is often used to assess purity. The estimated refractive index for this compound is around 1.426 at 20°C, based on the value for its isomer, 2,4,5,5-tetramethylheptane.[2]

Experimental Methodologies for Physical Property Determination

The determination of the physical properties of a liquid compound like this compound involves well-established laboratory protocols. The choice of method often depends on the amount of sample available.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes (less than 1 mL).[7]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, the sample is heated in a small tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. When the liquid's boiling point is reached, the tube fills with the sample's vapor. Upon cooling, the vapor pressure drops, and the liquid is drawn into the capillary tube. The temperature at which the liquid enters the capillary corresponds to the boiling point.[8]

Protocol:

-

Preparation: A small amount of the liquid sample (e.g., 0.5 mL) is placed in a small test tube or a fusion tube.

-

Capillary Insertion: A capillary tube is sealed at one end. The open end is then placed down into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating via convection currents.

-

Observation: The Thiele tube is gently heated. A stream of bubbles will be observed emerging from the open end of the capillary tube.

-

Measurement: Heating is stopped when a rapid and continuous stream of bubbles is observed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Caption: Workflow for boiling point determination.

Density Determination

Principle: Density is defined as mass per unit volume. The density of a liquid can be determined by measuring the mass of a known volume of the liquid.[9]

Protocol:

-

Weigh an empty container: A clean, dry container (e.g., a graduated cylinder or a pycnometer, also known as a density bottle) is weighed on an analytical balance.[9]

-

Measure a volume of liquid: A precise volume of this compound is added to the container. For high accuracy, a pipette or a pycnometer is used.

-

Weigh the filled container: The container with the liquid is reweighed.

-

Calculate density: The mass of the liquid is found by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its volume.

Refractive Index Determination

Principle: The refractive index is measured using a refractometer, most commonly an Abbe refractometer. This instrument measures the critical angle of refraction of a thin layer of the liquid placed between two prisms.[10]

Protocol:

-

Calibrate the instrument: The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

-

Apply the sample: A few drops of this compound are placed on the surface of the lower prism.

-

Close the prisms: The prisms are closed to spread the liquid into a thin film.

-

Adjust for viewing: The light source is positioned, and the eyepiece is adjusted until a clear light-dark boundary is visible.

-

Take the reading: The control knob is turned to align the light-dark boundary with the crosshairs in the eyepiece. The refractive index is then read directly from the instrument's scale.[6]

Safety and Handling

-

Flammability: As a hydrocarbon, it is expected to be flammable. Keep away from heat, sparks, open flames, and other sources of ignition.[11] Vapors may form explosive mixtures with air.[11]

-

Inhalation: Vapors may cause drowsiness or dizziness. Use only in a well-ventilated area or with appropriate respiratory protection.[12]

-

Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate protective gloves and safety glasses.[11]

-

Ingestion: May be harmful if swallowed. Aspiration into the lungs can cause chemical pneumonitis, which can be fatal.[11]

-

Handling: Use non-sparking tools and take precautionary measures against static discharge.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

Conclusion

This compound is a branched alkane whose physical properties are governed by its molecular structure. It is a non-polar, flammable liquid with a boiling point estimated to be around 175-178°C. It is insoluble in water but soluble in common organic solvents. The determination of its precise physical properties relies on standard experimental techniques such as the Thiele tube method for boiling point, gravimetric analysis of a known volume for density, and refractometry for its refractive index. Due to its flammability and potential health hazards, appropriate safety precautions must be followed during its handling and storage.

References

-

Ramos-Estrada, M., Iglesias-Silva, G. A., & Hall, K. R. (2006). Experimental measurements and prediction of liquid densities for n-alkane mixtures. Journal of Chemical Thermodynamics, 38(3), 337-347. [Link]

-

Unacademy. (n.d.). Solubility of Alkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 7). 1.2.8: Properties of Alkanes. Retrieved from [Link]

-

Lumen Learning. (n.d.). Physical Properties of Alkanes | MCC Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2006). Experimental measurements and prediction of liquid densities for n-alkane mixtures. Retrieved from [Link]

-

University of Toronto. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18692740, this compound. Retrieved from [Link]

-

Al-Ghamdi, S. S., & Alshikh Khalil, M. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A, 129(1), 59-62. [Link]

-

Wang, Z., et al. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. Review of Scientific Instruments, 88(12), 125105. [Link]

-

LibreTexts. (n.d.). 2.5 Solubility of Alkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved from [Link]

-

Fisher, C. H. (1982). Estimating liquid densities and critical properties of n-alkanes. OSTI.GOV. Retrieved from [Link]

-

SlideShare. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

Unknown. (n.d.). Density of liquids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53428967, 2,4,4,5-Tetramethylheptane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20771354, 2,4,5,5-Tetramethylheptane. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 AIM:To find refractive index of the given liquid samples. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2,4,5,5-tetramethylheptane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,2,5,5-Tetramethylheptane. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89303, 2,4,5-Trimethylheptane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3896724, 2,3,4,5-Tetramethylheptane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545795, 2,2,3,5-Tetramethylheptane. Retrieved from [Link]

-

DergiPark. (n.d.). Experimental Investigation of Refractive Index Measurement of Common Solvents and Aqueous Solutions in the Infrared Wavelengths. Retrieved from [Link]

-

LOUIS - The University of Alabama in Huntsville. (n.d.). Determining the refractive index of liquids using a modified Michelson interferometer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143849, 2,2,5,5-Tetramethylheptane. Retrieved from [Link]

-

Journal of the American Chemical Society. (1939). Hydrocarbons. IX.1 2,2,4-Trimethylheptane, 2,2,4-Trimethyloctane, 2,2,4,6-Tetramethylheptane and 2,2,4,5,5-Pentamethylhexane. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 4: Refractive Index. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2,4,4,5-tetramethylheptane. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Refined Synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a Deceptively Simple Precursor to Hydroporphyrins. Retrieved from [Link]

-

Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3,3,5,5-Tetramethylheptane. In NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2021, May 31). Refractive Index Experiment S21. Retrieved from [Link]

-

YouTube. (2015, February 13). Determining Refractive Index Experiment. Retrieved from [Link]

Sources

- 1. This compound | C11H24 | CID 18692740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,5,5-tetramethylheptane [stenutz.eu]

- 3. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. athabascau.ca [athabascau.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. davjalandhar.com [davjalandhar.com]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Molecular Structure of 2,2,4,5-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of 2,2,4,5-tetramethylheptane, a saturated acyclic hydrocarbon. We will dissect its molecular architecture, from its fundamental chemical identity to its complex stereochemical nature. This document offers a technical exploration of its structural elucidation through spectroscopic methods, outlines a robust synthetic strategy, and discusses its relevance within the broader context of branched alkanes. The content herein is grounded in established chemical principles and supported by authoritative data to ensure scientific integrity for an audience of research and development professionals.

Core Molecular Identity and Nomenclature

This compound is a highly branched alkane, a class of compounds that are fundamental components in various industrial and research applications, primarily for their fuel and lubricant properties.[1] Its identity is precisely defined by several key descriptors.

The systematic IUPAC name, This compound , is derived by identifying the longest continuous carbon chain, which is a seven-carbon chain (heptane).[2] The chain is numbered to give the methyl (–CH₃) substituents the lowest possible locants. In this case, there are two methyl groups on the second carbon, one on the fourth, and one on the fifth.

A summary of its fundamental identifiers is presented below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₁₁H₂₄ | PubChem[3] |

| Molecular Weight | 156.31 g/mol | PubChem[3] |

| CAS Number | 61868-45-9 | PubChem[3] |

| Canonical SMILES | CCC(C)C(C)CC(C)(C)C | PubChem[3] |

| InChIKey | MPDBIZNQOUSUIN-UHFFFAOYSA-N | PubChem[3] |

Structural Analysis: Constitution and Stereoisomerism

The structural complexity of this compound arises not just from its branching, but from the presence of chiral centers, which give rise to stereoisomers.[4]

Constitutional Framework

The molecule's backbone is a heptane chain. The substitution pattern is key to its properties:

-

C2 Position: A quaternary carbon atom bonded to two methyl groups and the rest of the carbon chain. This gem-dimethyl group creates significant steric hindrance.

-

C4 and C5 Positions: Both are tertiary carbons, each bearing a single methyl group. Crucially, these two carbons are chiral centers.

Stereochemistry: The Chiral Nature of C4 and C5

A chiral center is a carbon atom attached to four different groups. In this compound, both the C4 and C5 carbons meet this criterion, making stereoisomerism a critical feature of its molecular structure.

-

Chiral Center C4 is bonded to: a hydrogen atom, a methyl group, a -CH(CH₃)CH₂CH₃ group, and a -CH₂C(CH₃)₃ group.

-

Chiral Center C5 is bonded to: a hydrogen atom, a methyl group, an ethyl group (-CH₂CH₃), and a -CH(CH₃)CH₂C(CH₃)₃ group.

With two chiral centers (n=2), the maximum number of possible stereoisomers is 2ⁿ, which equals four.[5] These stereoisomers exist as two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between non-mirror image stereoisomers is diastereomeric.

The four stereoisomers are:

-

(4R, 5R)-2,2,4,5-tetramethylheptane

-

(4S, 5S)-2,2,4,5-tetramethylheptane

-

(4R, 5S)-2,2,4,5-tetramethylheptane

-

(4S, 5R)-2,2,4,5-tetramethylheptane

The diagram below illustrates the relationships between these stereoisomers.

Caption: Stereoisomeric relationships of this compound.

Spectroscopic Profile for Structural Verification

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[6][7]

| Technique | Expected Observations and Rationale |

| ¹H NMR | The spectrum will be complex due to diastereotopic protons arising from the chiral centers. Key signals would include: A sharp singlet for the nine protons of the tert-butyl group at C2 (approx. 0.9 ppm). Multiple overlapping multiplets in the aliphatic region (0.8-1.8 ppm) for the other methyl, methylene, and methine protons. The chemical shifts are influenced by shielding from adjacent alkyl groups. |

| ¹³C NMR | Eleven distinct signals are expected for the eleven carbon atoms. A quaternary carbon signal (for C2) will be visible. The remaining ten signals will correspond to the methyl, methylene, and methine carbons, with their specific chemical shifts determined by their local electronic environment. |

| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z = 156. A prominent M-15 peak (m/z = 141) from the loss of a methyl group. A very strong peak at m/z = 57, corresponding to the stable tert-butyl carbocation [C(CH₃)₃]⁺, is expected due to fragmentation at the C2-C3 bond. |

| Infrared (IR) | The spectrum will be characteristic of an alkane. Strong C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations for methyl and methylene groups will appear around 1450-1470 cm⁻¹ and 1375 cm⁻¹. |

A Plausible Synthetic Pathway: Grignard Reaction

The synthesis of a highly branched, chiral alkane like this compound requires a strategy that allows for precise carbon-carbon bond formation. One robust method involves a Grignard reaction followed by reduction.

Causality Behind the Experimental Choices:

-

Grignard Reagent: This organometallic reagent acts as a potent nucleophile, ideal for attacking an electrophilic carbonyl carbon to form a new C-C bond.

-

Ketone Substrate: The choice of ketone is critical to building the correct carbon skeleton. Here, we use 3,4-dimethylhexan-2-one to introduce the C4 and C5 chirality.

-

Reduction Step: The initial product is an alcohol. To obtain the final alkane, the hydroxyl group must be removed. A two-step process involving conversion to a tosylate followed by reduction with a hydride source like LiAlH₄ is a standard and effective method.

Step-by-Step Experimental Protocol:

-

Step 1: Grignard Reagent Formation

-

React tert-butyl chloride with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., Argon) to form tert-butylmagnesium chloride.

-

-

Step 2: Nucleophilic Addition

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of 3,4-dimethylhexan-2-one (as a racemic mixture) in anhydrous diethyl ether to the Grignard reagent.

-

Allow the reaction to stir to completion, then quench carefully by adding saturated aqueous ammonium chloride solution.

-

Perform a liquid-liquid extraction with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

-

-

Step 3: Deoxygenation (via Tosylate)

-

Dissolve the crude alcohol in pyridine and cool in an ice bath.

-

Add tosyl chloride portion-wise and stir until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the tosylate intermediate.

-

-

Step 4: Reduction to Alkane

-

Add the purified tosylate to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF.

-

Heat the reaction mixture to reflux to drive the reduction.

-

After completion, cool the reaction and carefully quench the excess LiAlH₄.

-

Purify the final product, this compound, via fractional distillation or column chromatography to separate it from any remaining impurities.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound via Grignard reaction.

Applications and Research Significance

As a highly branched alkane, this compound shares characteristics with other isomers used in the fuel industry.[1] Highly branched structures are desirable in gasoline as they increase the octane rating, which helps prevent engine knocking.[8] Their lower freezing points and specific viscosity properties also make them candidates for use as lubricants or components in specialty fluids.[9] While this specific isomer is not as common as isooctane (2,2,4-trimethylpentane), its study contributes to the broader understanding of structure-property relationships in hydrocarbons, which is crucial for designing next-generation fuels and lubricants.[10]

References

- EvitaChem. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18692740, this compound. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20771354, 2,4,5,5-Tetramethylheptane. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3896724, 2,3,4,5-Tetramethylheptane. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53428967, 2,4,4,5-Tetramethylheptane. PubChem.

- Helmenstine, A. M. (2025). Branched Chain Alkane Definition. ThoughtCo.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143849, 2,2,5,5-Tetramethylheptane. PubChem.

- Science.gov. (n.d.).

- Chemistry For Everyone. (2025).

- Mascal, M., & Dutta, S. (n.d.). Synthesis of highly-branched alkanes for renewable gasoline.

- Pearson. (2024). Draw structures for the following: e. two achiral stereoisomers of 3,4,5-trimethylheptane.

- Leah4Sci. (n.d.). Spectroscopy: IR, NMR, Mass Spec.

- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- Study With Us. (2023). Determining All Possible Stereoisomers and Labeling Each Type of Isomer.

- Chemistry Steps. (n.d.).

Sources

- 1. Branched Chain Alkane Definition [thoughtco.com]

- 2. IUPAC Nomenclature Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. This compound | C11H24 | CID 18692740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Draw structures for the following:e. two achiral stereoisomers of... | Study Prep in Pearson+ [pearson.com]

- 5. m.youtube.com [m.youtube.com]

- 6. leah4sci.com [leah4sci.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. branched aliphatic alkanes: Topics by Science.gov [science.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Boiling Point of 2,2,4,5-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the boiling point of 2,2,4,5-tetramethylheptane, an isomer of undecane. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles governing this key physicochemical property. We will explore the theoretical underpinnings, experimental methodologies, and computational prediction techniques pertinent to the boiling point of highly branched alkanes.

Introduction: The Physicochemical Significance of Boiling Point

The boiling point of a compound is a fundamental physical property that dictates its volatility and phase behavior. For alkanes such as this compound, the boiling point is primarily influenced by the strength of intermolecular van der Waals forces, specifically London dispersion forces.[1] These forces are contingent on the molecule's surface area and polarizability. As a highly branched isomer of undecane (C₁₁H₂₄), this compound's boiling point provides a compelling case study in the structure-property relationships of aliphatic hydrocarbons.[2]

Undecane has 159 structural isomers, each with a unique boiling point determined by its specific arrangement of carbon atoms.[3] The straight-chain isomer, n-undecane, exhibits the highest boiling point in this group due to its ability to pack closely, maximizing intermolecular contact.[4][5] Conversely, increased branching introduces steric hindrance, leading to a more spherical molecular shape and a reduction in the effective surface area for intermolecular interactions. This generally results in a lower boiling point compared to less branched isomers.[1]

Boiling Point of this compound and Comparative Analysis with Isomers

| Isomer Name | CAS Number | Boiling Point (°C) |

| n-Undecane | 1120-21-4 | 196[4] |

| 2-Methyldecane | 6975-98-0 | 189.3[1] |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1[1] |

| 4-Methyldecane | 2847-72-5 | 188.7[1] |

| 5-Methyldecane | 13151-35-4 | 186.1[1] |

| 2,3-Dimethylnonane | 2884-06-2 | 186[1] |

| 2,4,5,5-Tetramethylheptane | 61868-58-4 | 177[6] |

Note: The availability of experimental data for all 159 isomers of undecane is limited. Some data points may be estimated.

Based on the trend of decreasing boiling points with increased branching, it is anticipated that this compound would have a boiling point significantly lower than n-undecane and its mono- and di-methylated isomers. The presence of four methyl groups creates a highly compact structure, reducing the surface area available for London dispersion forces.

Methodologies for Boiling Point Determination

The determination of a precise boiling point is a critical experimental undertaking. The following sections detail the primary experimental and computational approaches.

Experimental Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1] For novel or uncharacterized compounds like many undecane isomers, experimental determination is essential for accurate characterization.

Protocol: Boiling Point Determination by the Thiele Tube Method

This method is a common and efficient way to determine the boiling point of a small sample of a liquid.[7]

Apparatus and Reagents:

-

Thiele Tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Sample of the undecane isomer (e.g., this compound)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: Add a small amount (approximately 0.5 mL) of the liquid sample into the small test tube.

-

Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with mineral oil until the side arm is about two-thirds full.

-

Heating: Immerse the thermometer and the attached test tube into the mineral oil in the Thiele tube. Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the Thiele tube ensures uniform heating of the oil bath through convection.

-

Observation: As the temperature increases, a stream of bubbles will begin to emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside and the increasing vapor pressure of the sample.

-

Boiling Point Identification: Continue heating until a steady and rapid stream of bubbles is observed. Then, remove the heat source.

-

Reading the Boiling Point: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

-

Record and Repeat: Record the temperature. For accuracy, it is advisable to repeat the determination.

Diagram of Experimental Workflow:

Caption: Logical workflow for predicting the boiling point of this compound using a QSPR model.

Conclusion

The boiling point of this compound, while not definitively established in publicly accessible literature, can be understood and estimated through the robust principles of physical organic chemistry. Its highly branched structure unequivocally places its boiling point significantly below that of its linear isomer, n-undecane, and other less-branched undecanes. This guide has outlined the theoretical basis for this phenomenon, provided a standardized experimental protocol for its determination, and described the computational methodologies that enable its prediction. For researchers in materials science and drug development, a thorough understanding of these principles and techniques is paramount for the accurate characterization and application of such compounds.

References

-

Walsh Medical Media. (n.d.). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Retrieved from [Link]

-

The Concord Consortium. (n.d.). Quantitative Structure-Property Relationships of Linear Alkanes. Retrieved from [Link]

-

PubMed. (2013). Prediction of boiling points of organic compounds by QSPR tools. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2013). Prediction of boiling points of organic compounds by QSPR tools. Retrieved from [Link]

-

MATCH Communications in Mathematical and in Computer Chemistry. (n.d.). Boiling Point Models of Alkanes. Retrieved from [Link]

-

WebQC. (n.d.). Undecane (C11H24) properties. Retrieved from [Link]

-

Grokipedia. (n.d.). Undecane. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Stenutz. (n.d.). 2,4,5,5-tetramethylheptane. Retrieved from [Link]

-

Wikipedia. (n.d.). Undecane. Retrieved from [Link]

-

JoVE. (2020). Video: Boiling Points - Concept. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Undecane - Wikipedia [en.wikipedia.org]

- 4. webqc.org [webqc.org]

- 5. grokipedia.com [grokipedia.com]

- 6. 2,4,5,5-tetramethylheptane [stenutz.eu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Boiling Points - Concept [jove.com]

An In-depth Technical Guide to the Identification of C11H24 Alkane Isomers

Abstract

The identification of alkane isomers presents a significant analytical challenge due to their identical molecular weights and often similar physicochemical properties. Undecane (C11H24), with its 159 structural isomers, serves as an exemplary model for outlining a robust, multi-technique approach to structural elucidation.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the synergistic use of Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating high-resolution separation with detailed spectral analysis, this document offers field-proven protocols and explains the causal relationships behind experimental choices, ensuring a self-validating and authoritative methodology for the unambiguous identification of C11H24 isomers.

The Challenge of Undecane Isomerism

Undecane (C11H24) is a saturated acyclic alkane that can exist as 159 different structural isomers.[2][3] This structural diversity arises from the various ways carbon atoms can be arranged in branched chains. While the linear isomer, n-undecane, is well-characterized, its branched counterparts exhibit a wide range of physical properties.[4] Increased branching generally disrupts intermolecular van der Waals forces, leading to lower boiling points compared to the straight-chain form.[2] This complexity makes the separation and positive identification of individual isomers a non-trivial task, critical in fields ranging from petrochemical analysis to the identification of isomeric impurities in pharmaceutical manufacturing.

A fundamental prerequisite for identification is a systematic naming convention. The International Union of Pure and Applied Chemistry (IUPAC) provides a rule-based system to assign a unique and unambiguous name to each structure.[5][6] This system is based on identifying the longest continuous carbon chain (the parent chain) and naming the attached alkyl groups (substituents).[7][8][9]

Core Analytical Strategies for Isomer Differentiation

No single analytical technique is sufficient for the complete characterization of a complex isomer mixture. A synergistic approach combining chromatographic separation with spectroscopic analysis is essential. The primary tools for this task are Gas Chromatography (GC) for separation, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural identification.

Gas Chromatography (GC): The Separation Powerhouse

Gas chromatography is the premier technique for separating volatile and semi-volatile compounds like alkane isomers.[10] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[11]

Causality Behind Experimental Choices:

-

Column Selection: For non-polar alkanes, a non-polar stationary phase, such as polydimethylsiloxane (PDMS) (e.g., DB-5 or equivalent), is the logical choice.[11] Separation on these columns is primarily governed by the boiling points of the analytes. Branched isomers, being more compact and having lower boiling points than their linear counterparts, generally elute earlier.

-

Temperature Programming: An isothermal oven temperature is often insufficient to resolve a complex mixture of isomers with a wide range of boiling points. A temperature program—a gradual increase in column temperature during the analysis—is employed to improve peak shape and separation for later-eluting compounds.

-

Kovats Retention Index (RI): Retention times can vary between instruments and analytical runs. To standardize results, Kovats Retention Indices are used.[12] This system normalizes the retention time of an analyte to the retention times of adjacent n-alkanes, which are assigned index values of 100 times their carbon number (e.g., n-decane = 1000, n-undecane = 1100).[13][14] This RI value is highly reproducible and aids in tentative compound identification by comparison to databases.[15][16]

Mass Spectrometry (MS): The Fingerprinting Tool

When coupled with GC (GC-MS), mass spectrometry provides powerful structural information on the separated isomers.[17] In the most common configuration, Electron Ionization (EI) is used, where high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner.[18]

Expert Insights on Fragmentation:

-

Molecular Ion (M+•): The peak corresponding to the intact ionized molecule is the molecular ion peak. For alkanes, this peak is often weak and may be absent in highly branched isomers due to the ease of fragmentation.[19]

-

Characteristic Fragmentation: The fragmentation pattern is the key to identification. Cleavage of C-C bonds is favored at points of branching because it leads to the formation of more stable secondary or tertiary carbocations.[20][21] This preferential cleavage results in a unique mass spectrum that acts as a "fingerprint" for a specific isomer.[17]

-

Alkane Fragmentation Rules:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Solver

For unambiguous structure determination, ¹³C and ¹H NMR spectroscopy are unparalleled.[23] NMR provides detailed information about the chemical environment of each carbon and hydrogen atom in the molecule, allowing for a complete reconstruction of its connectivity.[24]

Pillars of NMR-based Identification:

-

¹³C NMR:

-

Number of Signals: The number of unique signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the isomer. This provides immediate information about the molecule's symmetry.[23]

-

Chemical Shift (δ): The position of a signal (chemical shift) indicates the electronic environment of the carbon. Alkane carbons typically resonate in the 10-60 ppm range.[25][26][27][28] The degree of substitution and proximity to branches influences the exact chemical shift.[29][30]

-

-

¹H NMR:

-

Chemical Shift (δ): Protons in alkanes are highly shielded and typically appear between 0.7 and 1.5 ppm.[29]

-

Integration: The area under each signal is proportional to the number of protons giving rise to that signal.

-

Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., triplet, quartet) reveals the number of protons on adjacent carbon atoms. This is crucial for establishing C-H connectivity.

-

A Validated, Step-by-Step Protocol for C11H24 Isomer Analysis

This protocol describes a self-validating system for the identification of an unknown C11H24 isomer using a hyphenated GC-MS approach, supplemented by NMR for definitive confirmation.

Sample Preparation

-

Dilution: Prepare a solution of the C11H24 isomer sample at approximately 100 µg/mL in a high-purity volatile solvent such as hexane or pentane.

-

Standard Preparation: Prepare a separate vial containing an n-alkane standard mix (e.g., C10-C14) for the determination of Kovats Retention Indices.[17]

-

Transfer: Transfer the prepared solutions to 2 mL autosampler vials.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

| Parameter | Recommended Setting | Rationale |

| GC Column | 30m x 0.25mm ID, 0.25µm film, 5% Phenyl-Methylpolysiloxane | Standard non-polar column providing excellent separation of hydrocarbons based on boiling point. |

| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert carrier gas providing good efficiency. |

| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Injection Vol. | 1.0 µL, Split ratio 50:1 | Prevents column overloading and ensures sharp peaks. |

| Oven Program | Initial 40°C (hold 2 min), ramp to 200°C @ 5°C/min | Separates early-eluting branched isomers while ensuring later-eluting isomers elute in a reasonable time. |

| MS Source Temp. | 230 °C | Standard temperature for EI source. |

| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzer. |

| Ionization | Electron Ionization (EI) @ 70 eV | Standard energy for reproducible fragmentation and library matching. |

| Mass Range | 35 - 200 m/z | Covers the expected molecular ion (156.31 m/z) and key fragment ions. |

Data Analysis Workflow

-

Analyze Standards: First, inject the n-alkane standard mix to establish the retention times for C10, C11, C12, C13, and C14.

-

Analyze Sample: Inject the unknown C11H24 isomer sample.

-

Calculate Retention Index (RI): Using the retention times from the standard run, calculate the RI for the unknown peak.

-

Mass Spectrum Analysis:

-

Examine the mass spectrum of the unknown peak. Identify the molecular ion peak (M+•) at m/z 156, if present.

-

Identify the base peak (most intense peak) and other major fragment ions.

-

Compare the fragmentation pattern to known principles (e.g., preferential cleavage at branch points).

-

-

Library Search: Compare the experimental mass spectrum and RI against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for a tentative identification.[31]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the identification process.

Caption: Mass spectral fragmentation of a branched C11H24 isomer.

Data Summary of Representative Undecane Isomers

The physical and chromatographic properties vary significantly across isomers. The following table summarizes key data for n-undecane and a selection of its branched isomers.

| Isomer Name | CAS Number | Boiling Point (°C) | Density (g/cm³) | Kovats RI (Non-polar) |

| n-Undecane | 1120-21-4 | 196 | 0.740 | 1100 (by definition) |

| 2-Methyldecane | 6975-98-0 | 189.3 | 0.737 | ~1085 |

| 3-Methyldecane | 13151-34-3 | 189.1 | 0.742 | ~1080 |

| 2,2-Dimethylnonane | 17302-18-0 | 186 | 0.744 | ~1065 |

| 3,3-Dimethylnonane | 17302-18-0 | 185 | 0.755 | ~1072 |

| 4,4-Dimethylnonane | 17302-18-0 | 188 | 0.751 | ~1088 |

Data sourced from multiple references, including BenchChem and NIST. [2][31]RI values are approximate and can vary with GC conditions.

Conclusion

The successful identification of the 159 structural isomers of undecane is a complex analytical task that demands a rigorous, multi-faceted approach. This guide establishes a robust framework grounded in the fundamental principles of separation science and spectroscopy. By systematically applying Gas Chromatography for separation, leveraging the reproducible fragmentation patterns of Mass Spectrometry, and employing the definitive structural power of NMR, researchers can confidently and unambiguously elucidate the structure of any C11H24 isomer. The protocols and causal explanations provided herein are designed to empower scientists with a self-validating system, ensuring the highest level of scientific integrity in their analytical outcomes.

References

- BenchChem. (2025). An In-depth Technical Guide to the Isomers of Undecane (C11H24) and Their Properties.

- University of Calgary. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds.

- University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules.

- WebQC.Org. (n.d.). Undecane (C11H24) properties.

- IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry.

- BenchChem. (2025). Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers.

- All 'Bout Chemistry. (2022). Mass Spectrometry: Fragmentation Pattern in Alkane & Alkene. YouTube.

- Siyavula. (n.d.). 4.3 IUPAC naming and formulae | Organic molecules.

-

Wikipedia. (n.d.). Alkane. Available at: [Link]

- ChemTalk. (n.d.). IUPAC Naming of Organic Compounds.

- Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR.

- The Organic Chemistry Tutor. (2025). Mass Spectrometry of Alkanes. YouTube.

- Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Chad's Prep®. (n.d.). Mass Spectrometry Fragmentation Patterns.

- National Center for Biotechnology Information. (n.d.). Undecane | C11H24 | CID 14257. PubChem.

-

Wikipedia. (n.d.). List of isomers of undecane. Available at: [Link]

-

Wikipedia. (n.d.). Undecane. Available at: [Link]

- PhytoChemia. (2014). GC Analysis – Part IV. Retention Indices.

-

National Institute of Standards and Technology. (n.d.). Undecane. NIST Chemistry WebBook. Available at: [Link]

- ResearchGate. (2015). How can I calculate retention indices for identification of compounds using GC-MS?.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

-

Wikipedia. (n.d.). Kovats retention index. Available at: [Link]

- SpringerLink. (n.d.). Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- Lab Manager. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis.

- ResearchGate. (2025). Chromatographic retention indices in identification of chemical compounds.

- OpenOChem Learn. (n.d.). Alkanes.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.

- Unknown Source. (n.d.). GAS-SOLID CHROMATOGRAPHY Retention index.

- European Journal of Organic Chemistry. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.

- Unknown Source. (n.d.). 13-C NMR Chemical Shift Table.pdf.

- The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube.

Sources

- 1. webqc.org [webqc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Undecane - Wikipedia [en.wikipedia.org]

- 4. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cuyamaca.edu [cuyamaca.edu]

- 6. iupac.org [iupac.org]

- 7. IUPAC Rules [chem.uiuc.edu]

- 8. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 9. IUPAC Naming of Organic Compounds | ChemTalk [chemistrytalk.org]

- 10. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 12. Kovats retention index - Wikipedia [en.wikipedia.org]

- 13. phytochemia.com [phytochemia.com]

- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Alkane - Wikipedia [en.wikipedia.org]

- 21. whitman.edu [whitman.edu]

- 22. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. jchps.com [jchps.com]

- 25. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 26. chemistryconnected.com [chemistryconnected.com]

- 27. compoundchem.com [compoundchem.com]

- 28. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 29. Alkanes | OpenOChem Learn [learn.openochem.org]

- 30. youtube.com [youtube.com]

- 31. Undecane [webbook.nist.gov]

Properties of highly branched alkanes

An In-depth Technical Guide to the Properties of Highly Branched Alkanes

Foreword

In the landscape of modern chemistry, highly branched alkanes represent a fascinating class of molecules whose utility extends far beyond their traditional role as components of fuels. Their unique three-dimensional architecture imparts a suite of physical and chemical properties that are increasingly being harnessed in fields as diverse as advanced lubrication, materials science, and even as inert solvents in the pharmaceutical industry.[1] This guide is intended for researchers, scientists, and drug development professionals, providing a deep dive into the core principles governing the behavior of these molecules. We will explore not just what their properties are, but why they manifest in the way they do, offering a blend of theoretical understanding and practical, field-tested insights.

The Architecture of Complexity: Structural Underpinnings of Highly Branched Alkanes

The fundamental difference between a linear and a highly branched alkane lies in the arrangement of their carbon skeletons. While linear alkanes consist of a continuous chain of carbon atoms, their branched isomers feature carbon atoms bonded to more than two other carbons, creating a more compact, globular structure. This seemingly simple structural deviation has profound implications for how these molecules interact with each other.

The increased branching leads to a decrease in the molecule's surface area.[2][3] This is a critical concept because the primary intermolecular forces at play between alkane molecules are London dispersion forces, which are dependent on the available surface area for interaction.[2][3][4] Consequently, the weaker intermolecular attractions in highly branched alkanes are a cornerstone for understanding their physical properties.[3][4]

Furthermore, the presence of numerous side chains introduces steric hindrance, which is the repulsion between electron clouds of bulky groups.[5][6][7] This steric strain can influence the molecule's reactivity and thermodynamic stability.[8][9]

Figure 2: An overview of the primary industrial-scale synthesis pathways for producing highly branched alkanes for use in gasoline.

Laboratory-Scale Synthesis

For research and specialized applications requiring specific, high-purity branched alkanes, more targeted synthetic methods are employed. [1]These often involve multi-step processes, such as the use of Grignard reagents reacting with ketones or esters to form tertiary alcohols, which are then dehydrated and hydrogenated to yield the desired highly branched alkane. [10]Another approach involves the alkylation of 1,3-dithiane followed by desulfurization. [11][12]

Core Physicochemical Properties

The unique structural characteristics of highly branched alkanes directly translate to a distinct set of physical properties.

Boiling and Melting Points

A well-established trend is that for a given number of carbon atoms, increased branching leads to a lower boiling point. [2][3][13][14]This is a direct consequence of the reduced surface area of branched molecules, which diminishes the effectiveness of London dispersion forces. [2][3][4][14] The effect of branching on melting points is less straightforward. While branching generally lowers the melting point compared to the linear isomer, highly symmetrical branched molecules can pack more efficiently into a crystal lattice, resulting in a higher melting point than less symmetrical branched isomers. [2]

| Isomer of Octane (C8H18) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|

| n-Octane | 125.7 | -56.8 |

| 2-Methylheptane | 117.6 | -109.0 |

| 2,2,4-Trimethylpentane (Isooctane) | 99.3 | -107.4 |

| 2,2,3,3-Tetramethylbutane | 106.5 | 100.7 |

Data compiled from various sources.

Density and Viscosity

Generally, an increase in branching leads to a decrease in density. [15][16]This is because the irregular shapes of branched alkanes prevent them from packing as closely together as their linear counterparts, resulting in more free space between molecules. [15]However, highly symmetrical isomers like neopentane can exhibit higher densities due to more efficient packing. [15] The viscosity of branched alkanes is also influenced by their molecular architecture. At a constant number of carbon atoms, increased branching can lead to lower viscosity as the reduced intermolecular forces allow for easier flow.

Solubility

Alkanes, being nonpolar, are virtually insoluble in water but are soluble in nonpolar organic solvents. [14]The solubility characteristics of highly branched alkanes are similar to their linear isomers, making them useful as nonpolar solvents.

Analytical Characterization: A Methodological Approach

The identification and quantification of branched alkane isomers in complex mixtures present a significant analytical challenge due to their structural similarities. [17]Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose, offering the high separation efficiency of gas chromatography and the definitive structural information from mass spectrometry. [17][18]

Experimental Protocol: GC-MS Analysis of Branched Alkane Isomers

Objective: To separate and identify branched alkane isomers in a sample.

Rationale: This protocol is designed for the analysis of volatile branched alkanes. The choice of a non-polar GC column allows for separation based primarily on boiling point, while the mass spectrometer provides fragmentation patterns that act as a molecular fingerprint for identification.

Methodology:

-

Sample Preparation:

-

For liquid samples with low concentrations of interfering compounds, a simple dilution in a volatile solvent (e.g., hexane) is often sufficient. [17] * If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent.

-

Dry the organic extract over anhydrous sodium sulfate to remove any residual water. [17] * Transfer the final sample to a 2 mL autosampler vial. [17]

-

-

Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 300°C) to elute a wide range of alkanes. A typical ramp rate is 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns. [19] * Scan Range: A mass-to-charge ratio (m/z) range of 40-550 is typically sufficient for most common alkanes.

-

-

-

Data Analysis:

-

Identify individual isomers by comparing their retention times and mass spectra to a spectral library (e.g., NIST).

-

Branched alkanes exhibit characteristic fragmentation patterns, often involving cleavage at the branching point to form stable carbocations, which aids in their identification. [17]

-

Figure 3: A step-by-step workflow for the analysis of highly branched alkanes using Gas Chromatography-Mass Spectrometry.

Applications Across Disciplines

The distinct properties of highly branched alkanes make them invaluable in a variety of applications.

-

Fuels: Their primary application is as a major component of gasoline. [20][21]Highly branched alkanes have high octane ratings, meaning they are resistant to premature ignition (knocking) in internal combustion engines. [21]* Lubricants: Alkanes with a high number of carbon atoms are key components of lubricating oils. [20][22][23]The branched structures can provide desirable viscosity properties over a range of temperatures.

-

Solvents: Lower molecular weight liquid alkanes are effective nonpolar solvents. [23]Their inertness makes them suitable for various chemical processes.

-

Drug Development: In medicinal chemistry, alkyl groups, including branched structures, are fundamental in modifying the properties of drug molecules. [24]They can influence a drug's solubility, stability, and ability to cross biological membranes. [24]While not typically the active component, the strategic placement of branched alkyl chains can optimize a drug's pharmacokinetic profile. [24]

Concluding Remarks

Highly branched alkanes are more than just simple hydrocarbons; they are a testament to the profound impact of molecular architecture on chemical and physical properties. A thorough understanding of these structure-property relationships is paramount for leveraging their full potential. As synthetic methodologies become more sophisticated and our analytical capabilities advance, we can anticipate the emergence of novel applications for these versatile molecules in materials science, energy, and the life sciences.

References

- Benchchem. (n.d.). A Technical Guide to the Synthesis of Highly Branched Alkanes.

- Benchchem. (n.d.). Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers.

- Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (n.d.). A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes. Oxford Academic.

- Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points.

- Quora. (2021, December 1). Why is the boiling point, melting pointing and density of straight chain of an alkane different from that of branched chain?

- PEARL. (2014, July 1). Synthesis of H-branch alkanes.

- MDPI. (2018, November 10). Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels.

- Wikipedia. (n.d.). Alkane.

- Taylor & Francis Online. (n.d.). n-Alkane isomerization by catalysis—a method of industrial importance: An overview.

- ResearchGate. (2025, August 7). Current uses and trends in catalytic isomerization, alkylation and etherification processes to improve gasoline quality.

- riomaisseguro.rio.rj.gov.br. (n.d.). Branched Chain Alkanes.

- Chemistry Stack Exchange. (2013, November 15). Why do branched chain compounds have lower boiling points than the corresponding straight chain isomers?

- Real Chemistry. (2022, February 4). The Melting Point and Boiling Point of Alkanes [Video]. YouTube.

- Scribd. (n.d.). Applications of Alkanes.

- Hydrocarbon Processing. (n.d.). Improve the isomerization of alkanes by catalytic distillation.

- PubMed. (2010, December 16). Density functional steric analysis of linear and branched alkanes.

- Fiveable. (n.d.). Branched Alkanes Definition - Organic Chemistry Key Term.

- Chemistry LibreTexts. (2019, September 3). Uses and Sources of Alkanes.

- Quora. (2016, January 28). What is the trend in density of isomers of alkanes as branching increases and why?

- TSI Journals. (n.d.). Alkanes Used by Refiners and Isomerization and Temperature Effects.

- Quora. (2016, June 20). What are some uses and applications of alkanes?

- Chemistry LibreTexts. (2020, May 30). Physical Properties of Alkanes.

- (n.d.). What is the effect of steric hindrance on the boiling points of aldehydes and ketones.

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkanes.

- Longdom Publishing. (2021, September 30). A Brief Note on Alkanes and its Applications.

- Benchchem. (n.d.). Protocol for Quantifying Branched Alkanes in Sediments.

- Wikipedia. (n.d.). Gas chromatography–mass spectrometry.

- Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie).

- OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Alkane - Wikipedia [en.wikipedia.org]

- 9. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 11. tandfonline.com [tandfonline.com]

- 12. academic.oup.com [academic.oup.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. quora.com [quora.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. scribd.com [scribd.com]

- 21. longdom.org [longdom.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. quora.com [quora.com]

- 24. omicsonline.org [omicsonline.org]

A Comprehensive Technical Guide to the Solubility of 2,2,4,5-Tetramethylheptane in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 2,2,4,5-tetramethylheptane, a highly branched alkane, within a range of common organic solvents. Recognizing the scarcity of direct experimental data for this specific isomer, this document establishes a robust theoretical framework for understanding its solubility. To provide practical context, we will leverage data for its straight-chain isomer, n-undecane, as a baseline for comparison and discuss the qualitative and quantitative impacts of molecular branching on solubility.

This document is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a nuanced understanding of alkane solubility for applications ranging from reaction engineering and solvent selection to formulation and purification processes.

Physicochemical Profile of this compound

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1][2] As a branched alkane, its molecular structure significantly influences its physical properties and, consequently, its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 61868-45-9 | [1] |

| Boiling Point | Data not readily available | |

| Topological Polar Surface Area | 0 Ų | [1] |

The absence of any polar functional groups, as indicated by a topological polar surface area of 0 Ų, categorizes this compound as a non-polar compound.[1] This is the primary determinant of its solubility characteristics.

Theoretical Framework of Alkane Solubility

The solubility of any substance is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between solute and solvent molecules. For alkanes such as this compound, the predominant intermolecular forces are the weak van der Waals forces, specifically London dispersion forces.[3][4]

The dissolution process can be conceptualized as a three-step process:

-

Overcoming solute-solute interactions: Energy is required to separate the alkane molecules from each other.

-

Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the alkane molecule interacts with the solvent molecules.

A substance dissolves readily when the energy released in the third step is comparable to or greater than the energy consumed in the first two steps.

Solubility in Non-Polar Solvents

In non-polar organic solvents such as hexane, toluene, and carbon tetrachloride, the intermolecular forces are also primarily van der Waals forces.[5][6] When an alkane is introduced into a non-polar solvent, the energy required to break the existing solute-solute and solvent-solvent interactions is balanced by the energy released from the formation of new solute-solvent van der Waals interactions.[6] This energetic balance results in a high degree of solubility for alkanes in non-polar solvents.[4]

Insolubility in Polar Solvents

Conversely, alkanes are virtually insoluble in polar solvents like water.[6] Polar solvents are characterized by strong intermolecular forces, such as hydrogen bonding in the case of water.[7] A significant amount of energy is required to disrupt these strong interactions to create a cavity for the non-polar alkane molecule.[6] The weak van der Waals forces that would form between the alkane and the polar solvent molecules do not release sufficient energy to compensate for this.[6] This energetic unfavorability leads to the very low solubility of alkanes in polar solvents, a phenomenon often referred to as the hydrophobic effect.[5]

The Impact of Molecular Branching on Solubility

While the "like dissolves like" principle provides a general guideline, the specific molecular structure of an alkane plays a crucial role in determining its precise solubility. The degree of branching in an alkane's structure affects its intermolecular forces and how it packs in a solution.

Compared to a straight-chain alkane with the same number of carbon atoms (an n-alkane), a branched alkane generally has a more compact, spherical shape. This has two primary consequences for its physical properties:

-

Lower Boiling Point: The reduced surface area of a branched alkane leads to weaker van der Waals forces between its molecules, resulting in a lower boiling point compared to its straight-chain isomer.

-

Modified Solubility: The more compact structure of a branched alkane can lead to subtle differences in its solubility compared to its linear counterpart. While still highly soluble in non-polar solvents, the precise solubility values may differ. The effect on solubility is not always straightforward and can depend on the specific solvent.

Figure 1: A diagram illustrating how the molecular shape of alkane isomers influences their intermolecular forces and ultimately their solubility profiles.

Solubility of n-Undecane: A Baseline for Comparison

Due to the lack of specific experimental solubility data for this compound, we will consider the solubility of its straight-chain isomer, n-undecane (C₁₁H₂₄), as a reference point.[8][9] This allows us to establish a baseline for the expected solubility behavior of an eleven-carbon alkane in various organic solvents.

n-Undecane is a non-polar molecule and, as expected, is readily soluble in non-polar organic solvents while being insoluble in water.[8][9][10]

Table of n-Undecane Solubility in Select Organic Solvents:

| Solvent | Solvent Type | Solubility of n-Undecane | Source |

| Hexane | Non-Polar | Soluble | [10] |

| Heptane | Non-Polar | Soluble | [10] |

| Octane | Non-Polar | Soluble | [10] |

| Toluene | Non-Polar (Aromatic) | Soluble | [10] |

| Ethanol | Polar | Soluble | [8] |

| Diethyl Ether | Slightly Polar | Soluble | [8] |

| Water | Polar | Insoluble (0.014 mg/L at 25°C) | [9] |

It is important to note that while n-undecane is listed as "soluble" in ethanol and ether, the degree of solubility may be less than in purely non-polar solvents, and it is temperature-dependent.[10]

Experimental Determination of Alkane Solubility

Experimental Protocol: Static Equilibrium Method

-

Preparation of Solvent Mixtures: A series of vials are prepared, each containing a known volume of the desired organic solvent.

-

Addition of Solute: A known volume or mass of this compound is added to each vial.

-

Equilibration: The vials are sealed and placed in a constant temperature bath or shaker. The mixtures are agitated for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed for a period to allow for complete phase separation if the solubility limit has been exceeded.

-

Sampling and Analysis: A sample is carefully withdrawn from the solvent-rich phase, taking care not to disturb any undissolved solute. The concentration of this compound in the sample is then determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Data Interpretation: The measured concentration represents the solubility of this compound in that specific solvent at the experimental temperature.

Figure 2: A workflow diagram for the experimental determination of liquid-liquid solubility using the static equilibrium method.

Predictive Models for Alkane Solubility

In the absence of experimental data, computational models can provide valuable estimations of solubility. For alkanes, several approaches are available:

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use machine learning algorithms to correlate the structural features of molecules with their solubility.[11][12] By training on a large dataset of known solubilities, these models can predict the solubility of new compounds.[11][12][13]

-

Thermodynamic Models: More rigorous models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) and the Statistical Associating Fluid Theory (SAFT) can predict solubility based on first principles and molecular interactions.[11][14] These models can be particularly useful for understanding the thermodynamics of dissolution.[14]

While predictive models are powerful tools, their accuracy is dependent on the quality and relevance of the training data and the appropriateness of the underlying theoretical framework.[11][13]

Conclusion

The solubility of this compound in organic solvents is dictated by its non-polar, branched structure. It is expected to be highly soluble in non-polar solvents and virtually insoluble in polar solvents. While direct quantitative data for this specific isomer is limited, an understanding of fundamental solubility principles, coupled with data from its straight-chain analog n-undecane, provides a strong basis for predicting its behavior. For applications requiring precise solubility values, the experimental methods outlined in this guide, or the use of advanced predictive models, are recommended. The insights provided herein are intended to empower researchers and professionals to make informed decisions regarding solvent selection and process design involving highly branched alkanes.

References

-

Solubility of Undecane. (n.d.). Solubility of Things. Retrieved January 8, 2026, from [Link]

-

Undecane. (n.d.). Grokipedia. Retrieved January 8, 2026, from [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Undecane. (n.d.). PubChem. National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

Ben-Naim, A., & Mazo, R. M. (1973). A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions. Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry, 77A(6), 735–742. [Link]

-

Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). An-Najah National University. Retrieved January 8, 2026, from [Link]

-

Joris, G. G., & Taylor, H. S. (1948). The Solubility of Water in Hydrocarbons. The Journal of Chemical Physics, 16(1), 45–51. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]

-

Lazzús, J. A. (2017). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research, 56(38), 10845–10863. [Link]

-

Haulait-Pirson, M. C., Huys, G., & Vanstraelen, E. (1986). New predictive equation for the solubility of solid n-alkanes in organic solvents. Industrial & Engineering Chemistry Research, 25(4), 653–658. [Link]

-

What is the solubility of 1-UNDECANOL in organic solvents?. (2025). BTC. [Link]

-

Aqueous solubility of liquid hydrocarbon mixtures containing dissolved solid components. (1993). Environmental Toxicology and Chemistry, 12(5), 821-829. [Link]

-

Solubility of Alkanes in organic solvents. (n.d.). Chem.ucla.edu. Retrieved January 8, 2026, from [Link]

-

Solubility of Alkanes. (n.d.). Unacademy. Retrieved January 8, 2026, from [Link]

-

Solubility of Alkanes. (n.d.). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

Physical Properties of Alkanes. (n.d.). Lumen Learning. Retrieved January 8, 2026, from [Link]

-

Chapoy, A., et al. (2009). Solubility of hydrocarbons in water: Experimental measurements and modeling using a group contribution with association equation of state (GCA-EoS). Fluid Phase Equilibria, 286(1), 51-57. [Link]

-

Hefter, G. T. (1985). Undecane with Water. IUPAC-NIST Solubilities Database. National Institute of Standards and Technology. [Link]

-

This compound. (n.d.). PubChem. National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

2,3,4,5-Tetramethylheptane. (n.d.). PubChem. National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

Solvents and Polarity. (n.d.). University of Rochester Department of Chemistry. Retrieved January 8, 2026, from [Link]

-